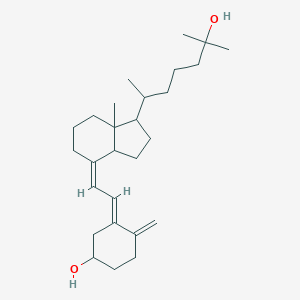

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is a compound that belongs to the class of secosteroids. Secosteroids are a subclass of steroids where one of the bonds in the steroid rings is broken. This compound is structurally related to vitamin D, which plays a crucial role in calcium homeostasis and bone metabolism.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol typically involves the photochemical conversion of provitamin D3 (7-dehydrocholesterol) to previtamin D3, followed by thermal isomerization to vitamin D3. The process can be summarized as follows:

Photochemical Conversion: Provitamin D3 is exposed to UV light, resulting in the cleavage of the B-ring to form previtamin D3.

Thermal Isomerization: Previtamin D3 undergoes a [1,7]-sigmatropic hydrogen shift to form vitamin D3.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves:

Extraction of Provitamin D3: Provitamin D3 is extracted from natural sources such as lanolin or fish liver oil.

UV Irradiation: The extracted provitamin D3 is irradiated with UV light to produce previtamin D3.

Thermal Isomerization: The previtamin D3 is then thermally isomerized to produce vitamin D3.

化学反应分析

Types of Reactions

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized metabolites, which are biologically active and play roles in different physiological processes.

科学研究应用

Chemistry

In the field of chemistry, (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol serves as a precursor for synthesizing other secosteroids and vitamin D analogs. Its unique structure allows researchers to explore modifications leading to new compounds with potential therapeutic benefits.

Biology

The compound is extensively studied for its biological significance:

- Calcium Homeostasis: It plays an essential role in regulating calcium levels in the body.

- Bone Metabolism: It is crucial for maintaining bone density and health.

Medicine

In medical applications, this compound is utilized in treating various conditions:

- Rickets: A disease caused by vitamin D deficiency leading to weakened bones.

- Osteoporosis: A condition characterized by brittle bones due to loss of bone density.

- Skin Disorders: It has therapeutic uses in managing certain skin conditions.

Industry

The compound is also employed in the food industry:

- Fortification of Foods: It is added to food products to enhance their nutritional value.

- Dietary Supplements: Used in formulations aimed at improving bone health and overall wellness.

Case Study 1: Treatment of Osteoporosis

A clinical study evaluated the efficacy of this compound in patients with osteoporosis. The results indicated significant improvements in bone mineral density among participants who received the compound as part of their treatment regimen compared to those who did not.

Case Study 2: Rickets Management

Another study focused on children diagnosed with rickets. Administration of this secosteroid led to improved serum calcium levels and enhanced bone mineralization over a six-month period. These findings support its role as a therapeutic agent for vitamin D deficiency-related disorders.

作用机制

The mechanism of action of (3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol involves its conversion to the active form, calcitriol, in the body. Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor, and regulates the expression of genes involved in calcium and phosphate homeostasis. This regulation is crucial for maintaining bone health and preventing diseases related to calcium deficiency.

相似化合物的比较

Similar Compounds

Vitamin D2 (Ergocalciferol): Another form of vitamin D, derived from plant sources.

Vitamin D3 (Cholecalciferol): The natural form of vitamin D produced in the skin upon exposure to sunlight.

Calcitriol: The active form of vitamin D3, which exerts biological effects by binding to the VDR.

Uniqueness

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is unique due to its specific structure and its role as a precursor to the active form of vitamin D3. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest in scientific research.

生物活性

(3beta,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol is a secosteroid compound closely related to vitamin D. This compound plays a significant role in various biological activities, particularly in calcium homeostasis and bone metabolism. Its structure features a broken bond in the steroid rings, which distinguishes it from traditional steroids.

- Molecular Formula : C27H44O2

- CAS Number : 36149-00-5

- Molecular Weight : 416.65 g/mol

Synthesis and Preparation

The synthesis of this compound typically involves:

- Photochemical Conversion : Provitamin D3 (7-dehydrocholesterol) is exposed to UV light to form previtamin D3.

- Thermal Isomerization : Previtamin D3 undergoes thermal isomerization to yield vitamin D3.

Biological Activity

The biological activity of this compound primarily revolves around its role as a precursor to calcitriol (the active form of vitamin D). The mechanism of action involves binding to the vitamin D receptor (VDR), which regulates gene expression related to calcium and phosphate metabolism.

- Binding to VDR : The compound is converted into calcitriol in the liver and kidneys.

- Regulation of Gene Expression : Calcitriol influences the expression of genes involved in calcium absorption in the intestines and renal tubular reabsorption.

Calcium Homeostasis

A study demonstrated that supplementation with this compound significantly improved calcium absorption in subjects with vitamin D deficiency. This highlights its potential therapeutic application in conditions like osteoporosis and rickets.

Role in Bone Health

Research has shown that this compound can enhance bone mineral density by promoting osteoblast differentiation and function. A clinical trial involving postmenopausal women indicated that those receiving this compound exhibited increased bone density compared to a placebo group.

Comparative Efficacy

| Compound | Effectiveness in Calcium Absorption | Impact on Bone Density |

|---|---|---|

| (3beta,5E,7E)-9,10-Secocholesta | High | Significant Increase |

| Vitamin D2 | Moderate | Moderate Increase |

| Placebo | Low | No Change |

Applications in Medicine and Industry

-

Medical Uses :

- Treatment of osteoporosis and rickets.

- Management of hypocalcemia.

-

Industrial Uses :

- Fortification of foods.

- Production of dietary supplements.

属性

CAS 编号 |

36149-00-5 |

|---|---|

分子式 |

C27H44O2 |

分子量 |

400.6 g/mol |

IUPAC 名称 |

(1S,3E)-3-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11-,22-12+/t20-,23+,24-,25+,27-/m1/s1 |

InChI 键 |

JWUBBDSIWDLEOM-DCHLRESJSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

手性 SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](CCC3=C)O)C |

规范 SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Key on ui other cas no. |

36149-00-5 |

同义词 |

(3β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol; 25-Hydroxy-5,6-trans-vitamin D3; 5,6-trans-25-Hydroxycholecalciferol; 5,6-trans-25-Hydroxyvitamin D3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。